molecular formula C22H20ClNO B12484298 3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-phenylpropan-1-one

3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-phenylpropan-1-one

Cat. No.: B12484298
M. Wt: 349.9 g/mol
InChI Key: KNQZEYUMWPBJHJ-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-phenylpropan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a phenyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-phenylpropan-1-one typically involves the reaction of 4-chloroaniline with 4-methylbenzaldehyde and acetophenone. The reaction is carried out under acidic or basic conditions, often using catalysts to facilitate the process. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield. Industrial methods may also incorporate green chemistry principles to minimize environmental impact and enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-phenylpropan-1-one has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)propionic acid: Shares the chlorophenyl group but differs in the overall structure and functional groups.

    4-Chloroacetophenone: Contains the chlorophenyl group and a ketone but lacks the additional aromatic rings.

    4-Methylacetophenone: Similar in having the methylphenyl group and a ketone but without the chlorophenyl group.

Uniqueness

3-[(4-Chlorophenyl)amino]-1-(4-methylphenyl)-3-phenylpropan-1-one is unique due to its combination of three aromatic rings and the specific arrangement of functional groups

Properties

Molecular Formula

C22H20ClNO

Molecular Weight

349.9 g/mol

IUPAC Name

3-(4-chloroanilino)-1-(4-methylphenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C22H20ClNO/c1-16-7-9-18(10-8-16)22(25)15-21(17-5-3-2-4-6-17)24-20-13-11-19(23)12-14-20/h2-14,21,24H,15H2,1H3

InChI Key

KNQZEYUMWPBJHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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